

Application Notes and Protocols: Preparation of a 1M Nickel Chloride Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel chloride

Cat. No.: B1212450

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 1 molar (1M) solution of nickel(II) chloride. The procedure outlined below is intended for use in a laboratory setting by trained personnel.

Introduction

Nickel(II) chloride (NiCl_2) is a common source of nickel ions in the laboratory and is utilized in various chemical syntheses and applications, including electroplating and as a catalyst.^{[1][2]} It is most commonly available as the green crystalline hexahydrate form ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$), which is preferred for its stability and ease of handling compared to the anhydrous yellow-brown salt.^{[1][3]} This protocol will focus on the preparation of a 1M aqueous solution using nickel(II) chloride hexahydrate.

Materials

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Deionized or distilled water
- Volumetric flask (appropriate volume, e.g., 100 mL, 500 mL, 1 L)
- Beaker

- Glass stirring rod
- Weighing paper or boat
- Spatula
- Analytical balance
- Personal Protective Equipment (see Section 3)

Safety Precautions

Nickel(II) chloride hexahydrate is a hazardous substance and must be handled with appropriate safety measures.

Hazard Identification:

- Toxic: Toxic if swallowed or inhaled.[1][3]
- Skin and Eye Irritant: Causes skin and eye irritation.[1][4]
- Sensitizer: May cause an allergic skin reaction ("nickel itch") and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][5][6]
- Carcinogen: May cause cancer by inhalation.[1][3]
- Mutagen: Suspected of causing genetic defects.[1][3]
- Reproductive Toxicity: May damage fertility or the unborn child.[1][3]
- Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1][3]
- Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE):

- Eye Protection: Chemical safety goggles or a face shield are required.
- Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).

- Respiratory Protection: Use a NIOSH-approved respirator if dust is generated or if ventilation is inadequate.
- Body Protection: Wear a lab coat, and in cases of potential splashing, an apron or coveralls.

Handling and Storage:

- Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
- Avoid generating dust.
- Store in a cool, dry, well-ventilated area in a tightly closed container.[\[2\]](#)
- Nickel(II) chloride is deliquescent, meaning it readily absorbs moisture from the air.[\[3\]](#)
- Keep away from incompatible materials such as strong oxidizing agents.[\[1\]](#)

First Aid Measures:

- In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
- In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
- If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention immediately.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Experimental Protocol

This protocol describes the preparation of a 1M solution of nickel(II) chloride using nickel(II) chloride hexahydrate.

4.1. Calculation of Required Mass

To prepare a 1M solution, the molar mass of the solute is required.

- Molar Mass of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$: 237.69 g/mol [3][6]

The mass of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ needed to prepare a solution of a specific volume can be calculated using the following formula:

$$\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molar Mass (g/mol)}$$

For a 1M solution:

$$\text{Mass (g)} = 1 \text{ mol/L} \times \text{Volume (L)} \times 237.69 \text{ g/mol}$$

4.2. Step-by-Step Procedure

- Determine the required volume of the 1M **nickel chloride** solution.
- Calculate the mass of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ needed using the formula above and the values in Table 1.
- Weigh the calculated mass of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ using an analytical balance and a clean, dry weighing boat or paper.
- Transfer the weighed solid to a beaker containing approximately half of the final desired volume of deionized or distilled water.
- Dissolve the solid by stirring with a clean glass rod. Gentle heating may be applied to aid dissolution, but it is generally not necessary as **nickel chloride** is highly soluble in water.[2] [3]
- Transfer the solution to the appropriate size volumetric flask.
- Rinse the beaker with a small amount of deionized or distilled water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.
- Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

- Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
- Label the flask with the name of the solution (**1M Nickel Chloride**), the date of preparation, and your initials.

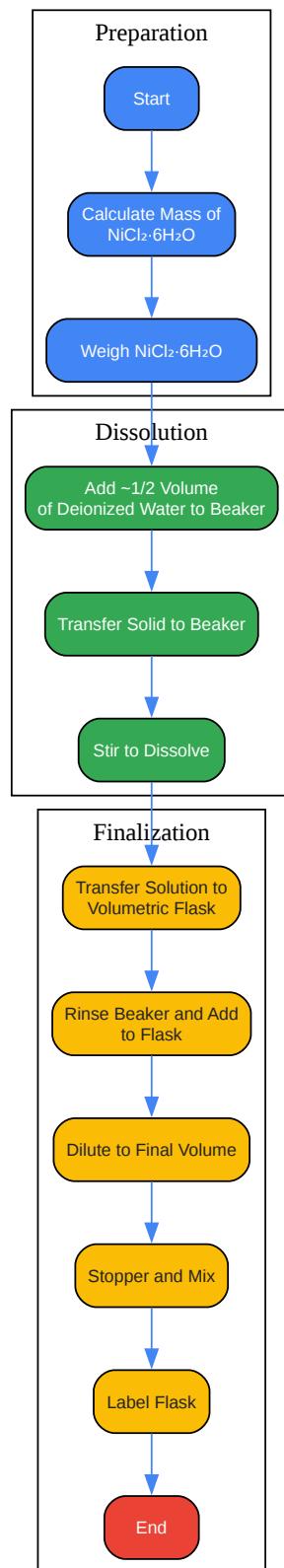

Data Presentation

Table 1: Mass of Nickel(II) Chloride Hexahydrate Required for 1M Solutions

Final Volume of Solution	Mass of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (g)
100 mL	23.77 g
250 mL	59.42 g
500 mL	118.85 g
1 L	237.69 g

Visualization

Workflow for Preparation of **1M Nickel Chloride** Solution

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a 1M **nickel chloride** solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. Nickel Chloride - ESPI Metals espimetals.com
- 3. carlroth.com:443 [carlroth.com:443]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. nj.gov [nj.gov]
- 6. phonlawat.com [phonlawat.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Preparation of a 1M Nickel Chloride Solution]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1212450#how-to-prepare-a-1m-solution-of-nickel-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com